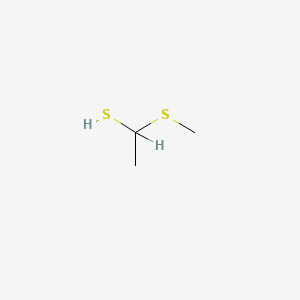

1-(Methylthio)ethanethiol

描述

Contextualizing Organosulfur Compounds in Chemical Science

Organosulfur compounds, organic molecules containing a carbon-sulfur bond, are integral to numerous areas of chemistry, biochemistry, and industry. fiveable.me They are found in a wide array of natural and synthetic materials, from essential amino acids like cysteine and methionine to life-saving antibiotics such as penicillin. wikipedia.orgbritannica.com The study of these compounds, known as organosulfur chemistry, explores their synthesis, properties, and applications. wikipedia.org

Sulfur's position in the chalcogen group, shared with oxygen, suggests similarities in the chemical behavior of their respective compounds. wikipedia.org However, the distinct electronegativity and polarizability of sulfur impart unique reactivity to organosulfur compounds. fiveable.memasterorganicchemistry.com These properties allow them to participate in a variety of chemical reactions, including nucleophilic substitutions, oxidations, and the formation of metal complexes. fiveable.me

Significance of Thiol and Thioether Functionalities in Chemical Systems

The two functional groups present in 1-(methylthio)ethanethiol, the thiol (-SH) and the thioether (R-S-R'), each contribute significantly to its chemical character and have well-established roles in chemical and biological systems.

Thiol (-SH) Group: The thiol group, also known as a sulfhydryl or mercapto group, is the sulfur analog of an alcohol's hydroxyl group. teachy.applibretexts.org Thiols are known for their strong, often unpleasant odors. wikipedia.org They are more acidic than their alcohol counterparts, and their conjugate bases, thiolates, are excellent nucleophiles. masterorganicchemistry.comlibretexts.org A key reaction of thiols is their oxidation to form disulfide bonds (R-S-S-R'). This thiol-disulfide interconversion is crucial in biochemistry, particularly in stabilizing the tertiary structure of proteins through cysteine residues. fiveable.memasterorganicchemistry.comlibretexts.org

Thioether (-S-) Group: Thioethers, or sulfides, feature a sulfur atom bonded to two alkyl or aryl groups. teachy.app The thioether group is less reactive than the thiol group. nih.gov However, it can be oxidized to form sulfoxides and sulfones, which have applications in medicinal chemistry and materials science. jmchemsci.combritannica.com In nature, the thioether functionality is found in the essential amino acid methionine. wikipedia.org

The presence of both a thiol and a thioether group on the same carbon in this compound suggests a complex interplay of their respective chemical properties, influencing its reactivity and potential applications.

Historical Perspective of this compound Identification and Research Contexts

The formal identification and study of this compound in scientific literature appear to be more recent compared to simpler thiols like ethanethiol (B150549), which was first reported in 1834. wikipedia.org Early research involving related mixed functional thioether-thiolates dates back to the mid-20th century. For instance, a 1974 study detailed the synthesis and reactions of new metal complexes with 2-(methylthio)ethanethiol, a structural isomer of this compound. acs.org

Much of the research context for this compound is found within the field of food chemistry and flavor science. It has been identified as a volatile sulfur compound contributing to the aroma of various foods. jfda-online.com For example, it is associated with a roasted onion aroma. jfda-online.comresearchgate.net The compound has been reported in durian (Durio zibethinus) and elephant garlic (Allium ampeloprasum). nih.gov Research has also explored its formation from precursors in beef broth, where it is generated from the reaction of ethanal, methanethiol (B179389), and hydrogen sulfide (B99878), which in turn can be formed from the Strecker degradation of amino acids like alanine, methionine, and cysteine. sci-hub.ru

Research Gaps and Future Directions in this compound Chemistry

While this compound has been identified in various natural products and its role as a flavor compound is recognized, there appear to be significant gaps in the comprehensive understanding of its chemistry. A literature review noted that very few articles have been published specifically on 1-(methylsulfanyl)ethane-1-thiol. foodb.ca

Future research could be directed towards several key areas:

Synthetic Methodologies: While general methods for synthesizing thiols and thioethers exist, dedicated studies on efficient and selective synthetic routes to this compound are not widely reported. Developing such methods would facilitate further research into its properties and applications.

Reaction Mechanisms: A detailed investigation into the reaction mechanisms of this compound is warranted. This includes studying the interplay between the thiol and thioether functionalities, its oxidation pathways, and its behavior in the presence of different reagents.

Coordination Chemistry: The ability of this compound to act as a chelating ligand for metal ions presents an interesting area for exploration. acs.org Research into the synthesis and characterization of its metal complexes could reveal novel catalytic or material properties.

Biological Activity: Beyond its role as a flavor compound, the potential biological activities of this compound remain largely unexplored. Given that many organosulfur compounds exhibit antimicrobial or other medicinal properties, investigating these aspects could be a fruitful avenue of research. jmchemsci.com

Chemical Compound Information

Structure

3D Structure

属性

IUPAC Name |

1-methylsulfanylethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8S2/c1-3(4)5-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIADNFHCKUPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(S)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335495 | |

| Record name | 1-(methylthio)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31331-53-0 | |

| Record name | 1-Methylthioethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031331530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(methylthio)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYLTHIOETHANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBV65HT2J5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 1 Methylthio Ethanethiol

Direct Synthesis Approaches

Direct synthetic routes to 1-(methylthio)ethanethiol primarily involve the formation of the dithioacetal functional group from readily available precursors. These methods offer the most straightforward pathways to the target molecule.

Nucleophilic Substitution Reactions in Thiol Synthesis

One potential direct approach involves the nucleophilic substitution of a suitable leaving group on a precursor molecule. A plausible, though not explicitly documented, synthetic route would be the reaction of 1-chloroethyl methyl sulfide (B99878) with a hydrosulfide (B80085) salt, such as sodium hydrosulfide. In this S"N"2 reaction, the hydrosulfide anion would act as the nucleophile, displacing the chloride ion to form the desired thiol.

Table 1: Hypothetical Nucleophilic Substitution for this compound Synthesis

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1-Chloroethyl methyl sulfide | Sodium hydrosulfide (NaSH) | This compound | Nucleophilic Substitution (S"N"2) |

Thiolation Reactions involving Methylthio-Containing Precursors

A more documented and highly relevant direct synthesis involves the acid-catalyzed condensation of an aldehyde with a mixture of two different thiols. nih.gov For the synthesis of this compound, this would entail the reaction of acetaldehyde (B116499) with methanethiol (B179389) and hydrogen sulfide.

The mechanism likely proceeds through the initial formation of a hemithioacetal by the reaction of acetaldehyde with one of the thiols, followed by protonation of the hydroxyl group and its subsequent elimination as water to form a thionium (B1214772) ion. This electrophilic intermediate is then attacked by the second thiol to yield the unsymmetrical dithioacetal. The reaction is typically catalyzed by Brønsted acids. nih.gov

Table 2: Direct Thiolation of Acetaldehyde

| Aldehyde | Thiol 1 | Thiol 2 | Catalyst | Product |

| Acetaldehyde | Methanethiol (CH₃SH) | Hydrogen sulfide (H₂S) | Brønsted Acid (e.g., HCl) | This compound |

Achieving high selectivity for the unsymmetrical product can be challenging, as the formation of the two symmetrical dithioacetals (bis(methylthio)ethane and ethane-1,1-dithiol) is also possible. However, kinetic control can favor the formation of the unsymmetrical product. nih.gov

Indirect Synthesis and Derivatization Strategies

Indirect methods involve the formation of a related sulfur-containing precursor, which is then converted to this compound in a subsequent step.

Formation from Related Sulfur Precursors and Reaction Pathways

A viable indirect route is the methylation of ethane-1,1-dithiol. Ethane-1,1-dithiol can be synthesized by the reaction of acetaldehyde with hydrogen sulfide. wikipedia.org The resulting gem-dithiol can then be selectively monomethylated using a suitable methylating agent, such as methyl iodide, in the presence of a base. The base deprotonates one of the thiol groups to form a thiolate, which then acts as a nucleophile to attack the methyl iodide.

Table 3: Indirect Synthesis via Methylation of Ethane-1,1-dithiol

| Precursor | Reagent | Product | Reaction Type |

| Ethane-1,1-dithiol | Methyl iodide (CH₃I) / Base | This compound | Nucleophilic Alkylation |

Another potential, though more complex, indirect pathway is through the Pummerer rearrangement. wikipedia.org This reaction involves the rearrangement of a sulfoxide (B87167) in the presence of an activating agent like acetic anhydride. For the synthesis of this compound, one could envision starting with ethyl methyl sulfoxide. The Pummerer rearrangement would generate a thionium ion intermediate, which could then be trapped with a sulfur nucleophile. Subsequent hydrolysis or reduction would be necessary to yield the final thiol. researchgate.netnih.gov

Stereoselective Synthetic Pathways to this compound

This compound possesses a chiral center at the carbon atom bonded to the two sulfur atoms. While specific methods for the enantioselective synthesis of this particular compound are not described in the literature, general strategies for the asymmetric synthesis of chiral dithioacetals could be applied.

One approach involves the use of chiral catalysts, such as chiral Brønsted acids or Lewis acids, to control the stereochemical outcome of the dithioacetal formation from acetaldehyde and the respective thiols. frontiersin.org Another strategy could involve the kinetic resolution of a racemic mixture of this compound, or a suitable precursor, using a chiral reagent or catalyst. While the potential for stereoselective synthesis exists, its practical application to this compound remains an area for future investigation.

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in the efficient synthesis of dithioacetals, including this compound. As mentioned previously, both Brønsted and Lewis acids are effective catalysts for the condensation reaction between aldehydes and thiols.

Brønsted acids , such as hydrochloric acid or p-toluenesulfonic acid, protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the thiols. nih.gov

Lewis acids , such as zinc chloride or boron trifluoride, coordinate to the carbonyl oxygen, which also enhances the electrophilicity of the carbonyl carbon. The choice of catalyst can influence the reaction rate and, in some cases, the selectivity of the reaction.

While there is extensive literature on the catalytic synthesis of methanethiol from carbon monoxide and hydrogen sulfide using various catalysts, lehigh.edutue.nlresearchgate.net the direct catalytic synthesis of this compound from a C2-feedstock and sulfur sources is not well-documented. However, the principles of catalysis in C-S bond formation are highly relevant to the development of efficient and selective synthetic routes to this compound.

Transition Metal Catalysis (e.g., Pd-catalyzed reactions)

Transition metal catalysis, particularly using palladium, represents a powerful strategy for the formation of carbon-sulfur (C-S) bonds, a key step in the synthesis of thioethers. nih.gov While direct palladium-catalyzed synthesis of this compound is not extensively documented, the principles of established Pd-catalyzed cross-coupling reactions can be adapted to devise potential synthetic routes.

One of the most prominent methods is the Migita or Buchwald-Hartwig C-S cross-coupling, which typically involves the reaction of an aryl or vinyl halide/triflate with a thiol in the presence of a palladium catalyst and a base. thieme-connect.comacsgcipr.org A hypothetical route to a precursor for this compound could involve the coupling of a vinyl halide, such as 1-chloro-1-(methylthio)ethene, with a thiol. The versatility of palladium complexes allows for fine-tuning of reactivity and selectivity through ligand modification. acsgcipr.org

The general catalytic cycle for such a transformation involves three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile.

Ligand Exchange : The thiol (or its thiolate form) coordinates to the palladium center.

Reductive Elimination : The C-S bond is formed, releasing the thioether product and regenerating the Pd(0) catalyst. acsgcipr.org

The choice of ligand is critical for the reaction's success, with phosphine-based ligands being commonly employed. The following table illustrates typical components used in Pd-catalyzed C-S coupling reactions that could be relevant for this type of synthesis.

Table 1: Typical Components in Pd-Catalyzed C-S Cross-Coupling Reactions

| Component | Examples | Purpose |

|---|---|---|

| Palladium Precatalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Ligand | Xantphos, BINAP, P(t-Bu)₃ | Stabilizes the catalyst and facilitates the reaction steps |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the thiol to form the active nucleophile |

| Solvent | Toluene, Dioxane, DMF | Provides the reaction medium |

While this methodology is well-established for aryl thioethers, its application to the synthesis of aliphatic structures like this compound would require careful selection of substrates and reaction conditions to manage potential side reactions.

Organocatalysis and Non-Metal Catalyzed Routes (e.g., DABCO-catalyzed addition)

Organocatalysis offers a metal-free alternative for C-S bond formation, often proceeding under mild conditions with high selectivity. researchgate.net The tertiary amine 1,4-diazabicyclo[2.2.2]octane (DABCO) is an effective and inexpensive organocatalyst for various transformations, including the synthesis of thioethers. researchgate.netrsc.org

A plausible strategy for synthesizing this compound via organocatalysis is the thia-Michael addition (or conjugate addition) of a thiol to an activated alkene. nih.gov In this context, methanethiol could be added across the double bond of vinyl methyl sulfide (methyl vinyl sulfide). DABCO can catalyze this reaction by acting as a base to deprotonate the thiol, generating a more potent thiolate nucleophile that then attacks the electron-deficient alkene.

The proposed mechanism is as follows:

Thiol Activation : DABCO deprotonates methanethiol to form a methylthiolate anion.

Nucleophilic Attack : The methylthiolate attacks the β-carbon of the vinyl sulfide.

Protonation : The resulting carbanion is protonated by the protonated DABCO or another proton source, yielding the this compound product and regenerating the DABCO catalyst.

Recent studies have demonstrated the utility of DABCO in catalyzing the 1,6-conjugate addition of organosulfur reagents to para-quinone methides to produce various diarylmethyl thioethers in high yields (13-98%). rsc.org Although the substrate is different, this highlights DABCO's effectiveness in promoting C-S bond formation via conjugate addition. rsc.orgrsc.org

Table 2: Research Findings on DABCO-Catalyzed Thioether Synthesis

| Reaction Type | Substrates | Catalyst Loading | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 1,6-Conjugate Addition | p-Quinone Methides + 1,4-dithiane-2,5-diol | 10 mol% | Acetone | 78% | rsc.org |

These examples underscore the potential of DABCO as a catalyst for the proposed synthesis of this compound under mild and metal-free conditions.

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. researchgate.net This involves considerations such as atom economy, the use of safer solvents, energy efficiency, and waste reduction. rsc.org

Key green chemistry principles applicable to the synthesis of this compound include:

Catalysis : Both the transition metal and organocatalytic routes discussed are inherently greener than stoichiometric reactions, as the catalyst is used in small amounts and can be recycled, reducing waste. researchgate.net

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The Michael addition approach is particularly notable for its high atom economy, as all atoms from the reactants are incorporated into the product. rsc.org

Use of Safer Solvents : The ideal synthesis would be conducted in a benign solvent (like water or ethanol) or under solvent-free conditions. nih.govresearchgate.net Research into thioether synthesis has shown success using greener solvents or even no solvent at all, which significantly reduces volatile organic compound (VOC) emissions. nih.gov

Waste Valorization : A key aspect of sustainability is the use of renewable feedstocks or industrial byproducts. Elemental sulfur, a massive byproduct of the petroleum industry, can be used as a starting material for creating organosulfur compounds. rsc.orgresearchgate.net Developing routes that utilize this abundant sulfur source would align strongly with green chemistry goals. rsc.org

Energy Efficiency : Conducting reactions at ambient temperature and pressure, as is often possible with organocatalysis, reduces energy consumption. researchgate.net Microwave-assisted synthesis is another technique that can reduce reaction times and energy input. researchgate.net

By integrating these principles, the synthesis of this compound can be designed to be not only efficient and selective but also sustainable and environmentally responsible.

Chemical Reactivity and Transformation Mechanisms of 1 Methylthio Ethanethiol

Oxidation Reactions and Disulfide Formation of Thiols

The oxidation of thiols (RSH) to disulfides (RS-SR) is a fundamental and significant reaction in both chemistry and biology. nih.govlibretexts.org This process involves the formation of a sulfur-sulfur bond and is formally a dehydrogenation, representing an oxidative coupling of two thiol molecules. libretexts.org The oxidation of 1-(methylthio)ethanethiol results in the formation of bis(1-(methylthio)ethyl) disulfide.

The mechanisms for thiol oxidation can proceed through several pathways, primarily categorized as one-electron or two-electron processes. nih.gov

Two-Electron Oxidation: This is a common pathway that often involves an ionic mechanism. The reaction can proceed via a sulfenic acid (RSOH) intermediate, which then reacts with another thiol molecule to yield the disulfide and water. nih.gov Alternatively, an intermediate like a sulfenyl halide (RSX) can form, which subsequently reacts with a thiol to produce the disulfide. nih.gov A variety of oxidizing agents can facilitate this transformation, including halogens, hydrogen peroxide, and dimethyl sulfoxide (B87167) (DMSO). biolmolchem.comresearchgate.net

One-Electron Oxidation: This pathway involves the formation of thiyl radicals (RS•) as intermediates. nih.gov These radicals can be generated through interaction with metal catalysts or via photochemical activation. researchgate.net Two thiyl radicals can then combine directly to form the disulfide bond. nih.gov Under certain conditions, a thiyl radical may react with a thiolate anion (RS⁻) to form a disulfide radical anion ([RS-SR]⁻), which is then oxidized to the final disulfide product. nih.gov

The choice of oxidant and reaction conditions can influence the prevailing mechanism and the reaction's efficiency. biolmolchem.com For instance, aerobic oxidation can be achieved using heterogeneous gold catalysts, where the reaction is thought to occur through the coupling of two sulfur radicals on the metal surface. researchgate.net In biological systems, the oxidation of cysteine residues to form disulfide bridges is a crucial process for protein folding and stability, often mediated by enzymes like sulfhydryl oxidases. nih.govlibretexts.org

Table 1: General Mechanisms of Thiol Oxidation

| Mechanism Pathway | Key Intermediates | Description |

|---|---|---|

| Two-Electron Oxidation | Sulfenic acid (RSOH), Sulfenyl halide (RSX) | Involves ionic species. A thiol is oxidized to a reactive intermediate which then reacts with a second thiol molecule. nih.gov |

| One-Electron Oxidation | Thiyl radical (RS•), Disulfide radical anion ([RS-SR]⁻) | Involves radical species. Two thiyl radicals couple to form the disulfide, or a radical anion intermediate is oxidized. nih.gov |

Addition Reactions Involving the Thiol Group

The thiol group (-SH) in this compound is nucleophilic, particularly in its deprotonated thiolate form (S⁻). This property allows it to participate in a variety of addition reactions.

Thiols readily undergo nucleophilic addition to electrophilic carbon atoms, most notably the carbon of a carbonyl group (C=O). masterorganicchemistry.com This reaction is a cornerstone of organic synthesis. The carbonyl carbon is electron-deficient due to the high electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles like thiols. chemistrysteps.com

The mechanism typically involves the attack of the sulfur atom on the carbonyl carbon, which breaks the C=O pi bond and pushes electrons onto the oxygen atom, forming a tetrahedral intermediate. masterorganicchemistry.comchemistrysteps.com This intermediate is then typically protonated to yield a hemithioacetal. In the presence of an acid catalyst and excess thiol, the reaction can proceed further to form a thioacetal, which is a stable protecting group for carbonyl compounds. youtube.com The reaction rate is often enhanced under basic conditions, which increase the concentration of the more nucleophilic thiolate anion, or under acidic conditions, which protonate the carbonyl oxygen and increase the electrophilicity of the carbonyl carbon. chemistrysteps.com

General Reaction Scheme: R'-SH + R''C(=O)R''' ⇌ R''C(OH)(SR')R''' (Hemithioacetal) R''C(OH)(SR')R''' + R'-SH (H⁺ catalyst) ⇌ R''C(SR')₂R''' + H₂O (Thioacetal)

Thiols are excellent nucleophiles for conjugate addition reactions, also known as Michael additions. researchgate.netsemanticscholar.org This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. acs.orgresearchgate.net The thiol group of this compound can add to the β-carbon of such systems.

A particularly relevant class of substrates is para-quinone methides (p-QMs). These compounds are versatile Michael acceptors that can undergo 1,6-conjugate addition reactions. rsc.orgrsc.org Due to their conjugated system, the exocyclic methylene (B1212753) carbon of a p-QM is highly electrophilic and readily attacked by soft nucleophiles like thiols. nih.gov

The reaction of a thiol with a p-QM proceeds via the nucleophilic attack of the sulfur on the exocyclic carbon, followed by protonation of the resulting phenolate intermediate to restore the aromaticity of the ring. This 1,6-addition pathway is a key transformation in the synthesis of various biologically relevant molecules and is also implicated in the mechanism of action of certain drugs. rsc.orgnih.gov The reactivity of p-QMs makes them important intermediates in organic synthesis. rsc.org

Table 2: Comparison of Addition Reactions

| Reaction Type | Electrophile | Product Type | Description |

|---|---|---|---|

| Nucleophilic Addition | Carbonyl Compound (e.g., Aldehyde, Ketone) | Hemithioacetal / Thioacetal | Attack at the electrophilic carbonyl carbon. masterorganicchemistry.comchemistrysteps.com |

| Conjugate (Michael) Addition | α,β-Unsaturated Carbonyl | 1,4-Adduct | Attack at the β-carbon of a conjugated system. researchgate.netsemanticscholar.org |

| 1,6-Conjugate Addition | para-Quinone Methide | 1,6-Adduct | Attack at the exocyclic methylene carbon of the p-QM. rsc.orgnih.gov |

Metal Complexation and Coordination Chemistry of Sulfur Ligands

Sulfur-containing compounds are widely recognized for their ability to coordinate with metal ions, acting as ligands in the formation of coordination complexes. youtube.comyoutube.com The sulfur atoms in this compound, from both the thioether and the thiol groups, can act as electron-pair donors (Lewis bases) to a metal center (Lewis acid). wikipedia.org

Alkylthiols (RSH) and their corresponding thiolates (RS⁻) are classified as soft ligands according to Hard and Soft Acid-Base (HSAB) theory. wikipedia.org This means they form stable bonds primarily with soft metal ions, such as late transition metals (e.g., Pt²⁺, Pd²⁺, Hg²⁺) and heavy metals. Thiolates are potent ligands and can act as terminal, one-electron donors or as bridging ligands connecting two or more metal centers. wikipedia.org

Alkylthioalkanethiols, such as the related compound 2-(methylthio)ethanethiol, contain both a "soft" thioether donor and a "soft" thiol/thiolate donor. This bifunctional nature allows them to act as bidentate ligands, capable of forming two bonds to a single metal center. nih.gov This dual coordination is a key feature of their coordination chemistry.

When a bidentate ligand like an alkylthioalkanethiol binds to a metal ion, it forms a ring structure known as a chelate. The formation of these chelate rings is entropically favored over the coordination of two separate monodentate ligands, a phenomenon known as the chelate effect. This effect leads to significantly enhanced thermodynamic stability of the resulting metal complex.

Ligands containing two sulfur donor atoms, such as thioether-thiols, readily form stable square planar complexes with d⁸ metal ions like Ni(II), Pd(II), and Pt(II). nih.gov The geometry of the complex is influenced by the preference of the metal ion and the bite angle and flexibility of the chelating ligand. nih.govmdpi.com The stability and structural properties of these complexes are of significant interest in areas such as catalysis and materials science. nih.gov

Table 3: Coordination Properties of Sulfur Ligands

| Ligand Type | Donor Atoms | Typical Bonding Mode | Chelate Effect | Example Metal Ions |

|---|---|---|---|---|

| Alkylthiol/Thiolate | 1 (Sulfur) | Monodentate, Bridging | No | Hg²⁺, Ag⁺, Cu⁺ |

| Alkylthioalkanethiol | 2 (Thioether S, Thiol S) | Bidentate (Chelating) | Yes | Pt²⁺, Pd²⁺, Ni²⁺ |

Cleavage and Degradation Mechanisms of the Thiol and Thioether Moieties

Demethylation Reactions in Organosulfur Chemistry (e.g., palladium-mediated demethylation)

The thioether moiety in this compound, specifically the methyl-sulfur bond, can be cleaved through demethylation reactions. In organosulfur chemistry, transition metal catalysts, particularly palladium complexes, are effective in mediating such transformations. Palladium-catalyzed reactions provide a pathway for the functionalization of thioethers, including demethylation, often as part of a broader C-S bond coupling or transfer process. rsc.orgresearchgate.netnih.gov

One relevant catalytic approach is the palladium-catalyzed intermolecular transthioetherification, where a thioether reacts with an aryl halide. rsc.orgnih.gov While not a direct demethylation to a thiol, this process involves the cleavage of the S-CH₃ bond and transfer of the larger sulfur-containing group to a new partner, demonstrating the lability of the methyl-sulfur bond under palladium catalysis. These reactions typically employ a palladium source, such as Pd₂(dba)₃ or PdCl₂, in conjunction with a phosphine ligand like Xantphos. nih.gov

A more direct analog to demethylation is the decarbonylative C–S coupling, where thioesters are converted to thioethers. nih.gov This highlights the ability of palladium and nickel catalysts to mediate the cleavage of bonds adjacent to sulfur atoms. The general mechanism for palladium-catalyzed C-S bond cleavage often involves the oxidative addition of the palladium(0) catalyst into a carbon-sulfur bond, followed by subsequent reductive elimination steps.

Biocatalytic methods also offer routes for demethylation. Cobalamin-dependent methyltransferases can anaerobically demethylate methyl phenyl ethers by transferring the methyl group to a thiol acceptor, which acts as a "methyl trap". nih.gov This process forms a new, stable thioether and the demethylated substrate. nih.gov Although this example involves an O-demethylation, the principle of using a thiol to irreversibly accept a methyl group is a key concept in biocatalytic demethylation strategies.

The selective demethylation of aryl methyl ethers can also be achieved using thiol reagents, such as dodecanethiol or thiophenol, in the presence of a base at elevated temperatures. google.com This nucleophilic demethylation proceeds via an S_N2 mechanism where the thiolate anion attacks the methyl group, displacing the rest of the molecule. This demonstrates a classic, non-catalytic method for cleaving methyl-heteroatom bonds that is applicable to thioethers as well.

Chemical Degradation Pathways of Volatile Sulfur Compounds

Volatile sulfur compounds (VSCs) like this compound are highly reactive and can undergo degradation through several chemical pathways, primarily involving oxidation. The presence of both a thiol (-SH) and a thioether (-S-CH₃) group provides two distinct sites for reaction.

Oxidation of the Thiol Moiety: The thiol group is readily oxidized. Mild oxidizing agents, such as iodine (I₂) or even atmospheric oxygen, can cause the oxidative coupling of two thiol molecules to form a disulfide. chemistrysteps.com In the case of this compound, this would result in the formation of bis(1-(methylthio)ethyl) disulfide. This is a common reaction for thiols and a primary degradation pathway in the presence of oxidants. oregonstate.edu

Oxidation of the Thioether Moiety: The thioether group is less susceptible to oxidation than the thiol group but can be oxidized by stronger agents. Treatment with reagents like hydrogen peroxide (H₂O₂) or peroxyacids typically yields a sulfoxide first. libretexts.org Further oxidation of the sulfoxide produces a sulfone. libretexts.org Therefore, this compound could be oxidized at the thioether sulfur to form 1-(methylsulfinyl)ethanethiol and subsequently 1-(methylsulfonyl)ethanethiol.

Thermal Degradation: At elevated temperatures, VSCs can undergo thermal decomposition. nih.govnih.gov For a compound like this compound, pyrolysis can lead to the cleavage of C-S and S-S bonds, resulting in the formation of smaller, highly volatile sulfur compounds such as hydrogen sulfide (B99878) (H₂S), methanethiol (B179389), and various sulfides and disulfides. nih.govresearchgate.net

Other Degradation Pathways: In specific environments, such as during food processing or fermentation, VSCs can participate in complex reactions like the Maillard reaction or Strecker degradation. nih.govmdpi.comnih.gov These pathways can transform the initial sulfur compound into a variety of other flavor-active molecules. mdpi.com For instance, methional, a related sulfur compound, readily decomposes to methanethiol, which then oxidizes to dimethyl disulfide. nih.gov Similar transformations involving cleavage and recombination are plausible for this compound.

Table 2: Potential Degradation Products of this compound

| Degradation Pathway | Reacting Moiety | Key Reagent/Condition | Potential Product(s) |

|---|---|---|---|

| Oxidative Coupling | Thiol (-SH) | Mild Oxidants (e.g., O₂, I₂) | Bis(1-(methylthio)ethyl) disulfide |

| Oxidation | Thioether (-S-CH₃) | H₂O₂, Peroxyacids | 1-(Methylsulfinyl)ethanethiol (Sulfoxide) |

| Further Oxidation | Sulfoxide (-SO-CH₃) | Peroxyacids | 1-(Methylsulfonyl)ethanethiol (Sulfone) |

| Thermal Decomposition | Entire Molecule | High Temperature | H₂S, Methanethiol, Dimethyl sulfide, etc. |

Stereochemical Aspects of this compound Reactions and Products

The this compound molecule possesses a stereocenter at the carbon atom bonded to both the thiol group and the methylthio group (C1). Consequently, it exists as a pair of enantiomers, (R)-1-(methylthio)ethanethiol and (S)-1-(methylthio)ethanethiol. Any chemical reaction occurring at this chiral center can have significant stereochemical consequences, leading to products with specific configurations.

Reactions involving the thiol group often proceed through a thiolate anion intermediate, formed by deprotonation with a base. This thiolate is an excellent nucleophile. When this nucleophile participates in a bimolecular nucleophilic substitution (S_N2) reaction with an alkyl halide, a new thioether is formed. If the reaction occurs at the chiral center of this compound (for instance, if the thiol were converted to a leaving group), or if the thiolate attacks a chiral electrophile, the stereochemistry must be considered.

A key example of a stereospecific reaction involving thiols is the S_N2 reaction. The S_N2 mechanism is inherently stereospecific, proceeding with a complete inversion of configuration at the reaction center. masterorganicchemistry.com For example, if the thiolate of this compound were to attack a chiral electrophile like (R)-2-bromobutane, the reaction would proceed via backside attack, leading to the formation of a product with an (S) configuration at that center.

Conversely, if this compound itself is synthesized via an S_N2 reaction—for example, by reacting the enantiomerically pure salt of 1-chloroethanethiol with sodium thiomethoxide—the stereochemistry of the starting material would dictate the stereochemistry of the product. An S_N2 reaction on an (R)-configured starting material will yield an (S)-configured product, and vice-versa. masterorganicchemistry.com This stereospecificity is crucial in synthetic organic chemistry as it allows for precise control over the three-dimensional structure of the product molecule. masterorganicchemistry.com

In addition to substitution reactions, addition reactions to form compounds with this structure can also be stereoselective. For example, the base-facilitated addition of a thiol to an electron-rich thioalkyne can proceed with high regio- and stereospecificity, typically affording trans addition products. chemrxiv.org While not a direct synthesis of this compound, this illustrates that reactions forming C-S bonds can be highly controlled, allowing for the selective formation of one stereoisomer over another. masterorganicchemistry.comchemrxiv.org

Advanced Analytical and Spectroscopic Characterization of 1 Methylthio Ethanethiol

Chromatographic Methodologies for Separation and Quantification

Gas Chromatography (GC) Applications and Column Selection

Gas chromatography is a primary technique for the analysis of volatile sulfur compounds like 1-(methylthio)ethanethiol due to their volatility. The selection of an appropriate GC column is the most critical factor in achieving a successful separation, as the stationary phase dictates the selectivity. The principle of "like dissolves like" is fundamental in this selection process; non-polar columns are best suited for non-polar compounds, while polar columns are optimal for polar compounds.

For volatile sulfur compounds, a non-polar stationary phase is often the starting point. Retention on these columns is primarily governed by van der Waals forces, and as a result, the elution order generally follows the boiling points of the analytes. Columns with a stationary phase of 100% dimethylpolysiloxane (like DB-1) or 5% phenyl-95% methylpolysiloxane (like DB-5) are commonly used for the analysis of thiols and other sulfur-containing volatiles. shimadzu.comguidechem.com The specific retention of this compound can be characterized by its Kovats retention index (I), which standardizes retention times relative to n-alkanes.

The choice of column dimensions, including internal diameter (I.D.), film thickness, and length, also plays a crucial role. A 0.25 mm I.D. is often used as it offers a good balance between efficiency (resolution) and sample capacity. shimadzu.com Narrower bore columns (e.g., 0.18 mm I.D.) can provide higher efficiency and resolution, which is particularly useful for complex samples containing many components that elute closely together. shimadzu.comguidechem.com

| Stationary Phase | Kovats Retention Index (I) | Reference |

|---|---|---|

| DB-1 (Standard non-polar) | 822 | acs.org |

| Semi-standard non-polar | 854, 861 | chemicalbook.com |

High-Performance Liquid Chromatography (HPLC) for Sulfur-Containing Metabolites

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of a wide range of metabolites. However, for short-chain and volatile thiols like this compound, direct analysis by HPLC is challenging. These compounds are often not retained well on conventional reversed-phase columns and lack a native chromophore, making detection by UV-Vis spectrophotometry difficult. nih.goviaea.org

To overcome these limitations, a derivatization step is typically required prior to HPLC analysis. iaea.org This process involves reacting the thiol group with a reagent to form a stable, less volatile, and detectable derivative. nih.govspectrabase.com Several derivatization reagents are employed for this purpose:

4,4'-dithiodipyridine (DTDP): This reagent reacts with thiols via a thiol-disulfide exchange mechanism, which is effective even at the acidic pH of matrices like wine. nih.gov

Monobromobimane (MBB): This reagent forms fluorescent adducts with thiols, allowing for highly sensitive detection. The derivatization reaction is typically carried out at a basic pH. nih.gov

Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F): This is another fluorescent probe that requires a reduction step with a reagent like tris(2-carboxyethyl)phosphine (TCEP) to cleave any disulfide bonds before derivatization. iaea.org

Once derivatized, the resulting products can be separated on a reversed-phase column, such as a C18 column, and detected using either a fluorescence detector or a mass spectrometer. nih.govchemicalbook.com This approach allows for the sensitive and selective quantification of thiols in complex biological matrices.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Matrix Analysis

For exceptionally complex samples where one-dimensional GC cannot provide adequate separation, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution and peak capacity. This technique is particularly well-suited for the analysis of volatile compounds in intricate matrices such as food and beverages.

A notable application of GCxGC is in the characterization of the aroma profile of durian fruit, a matrix known to be rich in volatile sulfur compounds, including this compound. In a GCxGC system, the effluent from a primary analytical column is subjected to further separation on a second, shorter column with a different stationary phase. This orthogonal separation provides a much more detailed "fingerprint" of the sample's volatile components.

The enhanced separation power of GCxGC can help to resolve co-eluting peaks that would otherwise interfere with identification and quantification in a standard GC analysis. This is crucial in the analysis of durian, where numerous sulfur compounds and esters can have similar retention times on a single column.

Mass Spectrometry (MS) Techniques for Identification and Structural Elucidation

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for the structural elucidation of volatile compounds. In EI-MS, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and subsequent fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for identification.

Key fragmentation pathways for aliphatic thiols and thioethers include:

α-cleavage: Cleavage of the bond adjacent to the sulfur atom. For this compound, this could lead to the loss of a methyl radical (•CH3) or a thiol radical (•SH).

Cleavage of the C-S bond: This can result in the formation of ions corresponding to the different alkyl and thioalkyl fragments of the molecule.

Rearrangements: Hydrogen rearrangements can also occur, leading to the formation of stable fragment ions.

| Predicted m/z | Possible Fragment Ion | Potential Fragmentation Pathway |

|---|---|---|

| 108 | [CH3SCH(SH)CH3]•+ | Molecular Ion (M•+) |

| 93 | [CH3SCH(SH)]+ | Loss of •CH3 (α-cleavage) |

| 75 | [CH3SCH2]+ | Loss of •SH and rearrangement |

| 61 | [CH3S]+ | Cleavage of C-S bond |

| 47 | [CH2SH]+ | Cleavage of C-S bond and rearrangement |

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental and Biological Samples

The coupling of gas chromatography with mass spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of volatile and semi-volatile organic compounds in complex environmental and biological samples. nih.gov The GC provides the separation of the components in the mixture, while the MS provides structural information for their identification.

A significant application of GC-MS in the analysis of this compound is in the study of food aromas, particularly in durian fruit, where this compound is a key odorant. chemicalbook.com In these studies, headspace solid-phase microextraction (HS-SPME) is often used for sample preparation, which allows for the extraction and concentration of volatile compounds from the fruit pulp.

The extracted volatiles are then introduced into the GC-MS system. The compounds are separated on a capillary column, and as they elute, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are then compared to spectral libraries (like the NIST database) for identification. Through this method, researchers have been able to identify and quantify a wide array of volatile sulfur compounds, including this compound, contributing to a better understanding of the complex aroma profile of durian. The use of GC-MS has been instrumental in elucidating the chemical composition of this and other complex biological matrices.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Thiol Analysis

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful technique for the separation, detection, and quantification of trace-level compounds in complex matrices. For thiol analysis, UPLC offers high-resolution separation of structurally similar compounds, while tandem mass spectrometry provides exceptional sensitivity and selectivity.

The analysis of volatile and reactive thiols like this compound by UPLC-MS/MS typically requires a derivatization step. nih.gov This is because small, volatile thiols are often not retained well on standard reverse-phase columns and may exhibit poor ionization efficiency. Derivatizing agents, such as 4,4'-dithiodipyridine (DTDP), react with the thiol group to form a more stable, less volatile, and more easily ionizable product. nih.govresearchgate.net This allows for robust and reproducible analysis. acs.org

A typical UPLC-MS/MS method for a derivatized thiol would involve:

Chromatographic Separation: A sub-2 µm particle column for fast and efficient separation.

Ionization: Electrospray ionization (ESI) in positive ion mode is common for derivatized thiols. researchgate.net

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion (the derivatized molecule) is selected and fragmented, and a characteristic product ion is monitored. researchgate.net This provides high specificity.

High-Resolution Mass Spectrometry and Accurate Mass Measurements for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid or gas chromatography, provides highly accurate mass measurements, typically to within 5 ppm. This capability is indispensable for determining the elemental composition of unknown compounds and identifying metabolites. Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used. nih.gov

If this compound were to be analyzed by HRMS, the instrument would provide a high-resolution mass spectrum of the molecular ion. For its molecular formula, C3H8S2, the theoretical monoisotopic mass is 108.00674 Da. nih.gov HRMS would be able to confirm this mass with high accuracy, helping to distinguish it from other compounds with the same nominal mass.

In metabolic studies, HRMS is crucial for identifying biotransformation products of a parent compound. For this compound, potential metabolic pathways could include oxidation of the sulfur atoms (to sulfoxides and sulfones) or conjugation reactions. HRMS would be able to detect the resulting metabolites by identifying their accurate masses, which would correspond to the mass of the parent compound plus or minus the mass of the chemical modification.

Currently, there are no specific studies in the scientific literature detailing the high-resolution mass spectrometry analysis of this compound or the identification of its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound (CH₃-S-CH(SH)-CH₃), a predicted ¹H NMR spectrum would show distinct signals for the different proton groups.

Based on its structure, one would expect to see:

A signal for the methyl group attached to the first sulfur atom (CH₃-S-).

A signal for the methine proton (-CH(SH)-).

A signal for the terminal methyl group (-CH₃).

A signal for the thiol proton (-SH).

The chemical shift (δ) of these signals, their integration (area under the peak), and their splitting patterns (multiplicity) due to spin-spin coupling would confirm the structure. For instance, the methine proton would likely appear as a quartet, being coupled to the adjacent terminal methyl protons. The thiol proton's coupling can be variable.

While predicted ¹H NMR data exists in some databases, experimentally acquired and assigned ¹H NMR spectra for this compound are not available in peer-reviewed literature. guidechem.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives a distinct signal. For this compound, three distinct signals would be expected in the broadband-decoupled ¹³C NMR spectrum, corresponding to the three carbon atoms in the molecule:

The carbon of the methyl group attached to sulfur (CH₃-S-).

The methine carbon (-CH(SH)-).

The carbon of the terminal methyl group.

The chemical shifts of these signals are indicative of their electronic environment. For instance, carbons bonded to electronegative sulfur atoms would be deshielded and appear at a higher chemical shift. As with ¹H NMR, published experimental ¹³C NMR data for this specific compound is lacking, with only predicted values available. guidechem.com

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between atoms.

COSY: A ¹H-¹H COSY spectrum would show cross-peaks between protons that are coupled to each other, confirming, for example, the coupling between the methine proton and the protons of the adjacent terminal methyl group.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton signal corresponds to which carbon signal.

These techniques are essential for definitively assigning all signals in the ¹H and ¹³C NMR spectra, especially for more complex molecules. No published 2D NMR data for this compound could be located.

Vibrational Spectroscopy for Functional Group Characterization (e.g., Infrared Spectroscopy of thiols)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the most characteristic absorption band in its IR spectrum would be that of the S-H stretching vibration. The S-H stretch typically appears as a weak but sharp band in the region of 2550-2600 cm⁻¹. researchgate.net This peak is a clear indicator of the presence of a thiol functional group.

Other expected vibrations would include:

C-H stretching: From the methyl and methine groups, typically in the 2850-3000 cm⁻¹ region.

C-H bending: In the 1375-1470 cm⁻¹ region.

C-S stretching: These are typically weak and appear in the fingerprint region (600-800 cm⁻¹).

A specific, experimentally recorded IR spectrum for this compound is not available in the public domain or scientific literature.

Olfactory Detection Techniques in Aroma Research

Gas Chromatography-Olfactometry (GC-O) is a pivotal technique in aroma research that directly employs the human nose as a highly sensitive and specific detector. In a typical GC-O setup, the effluent from the gas chromatograph column is split, with one portion directed to a conventional chemical detector (like a mass spectrometer) and the other to a sniffing port. Trained sensory analysts sniff the eluting compounds and provide descriptions of the perceived odors.

The application of GC-O has been fundamental in identifying the specific aroma quality of this compound. In studies of complex food aromas, such as that of the durian fruit, where this compound is a key volatile, GC-O analysis has been instrumental. Research has shown that during the GC-O analysis of durian extracts, panelists identified a distinct odor eluting at the retention time corresponding to this compound. The consensus descriptor for this compound was "roasted onion". researchgate.net This specific sensory information is vital for understanding its contribution to the characteristic aroma of foods in which it is present.

In the context of this compound, AEDA has been used to confirm its significance as a potent odorant. For instance, in the analysis of Thai durian, this compound was found to possess a high FD factor. researchgate.net This indicates that it is a powerful aroma compound, contributing its characteristic "roasted onion" scent even at very low concentrations. The combination of its unique odor descriptor from GC-O and its high potency determined by AEDA solidifies its role as a key aroma compound in certain foods.

Stable Isotope Dilution Assays (SIDA) for Absolute Quantification in Complex Matrices

For the precise and accurate measurement of aroma compounds in intricate food matrices, Stable Isotope Dilution Assays (SIDA) are the preferred method. This technique relies on the use of an isotopically labeled form of the analyte (e.g., containing deuterium or carbon-13) as an internal standard. This labeled standard is chemically identical to the target compound but has a different molecular weight, allowing it to be distinguished by mass spectrometry.

The fundamental principle of SIDA is the addition of a known quantity of the labeled standard to the sample at the very beginning of the analytical workflow. Because the labeled standard has virtually identical physicochemical properties to the native analyte, it behaves in the same manner during extraction, concentration, and chromatographic analysis. Consequently, any loss of the analyte during sample preparation is mirrored by a proportional loss of the internal standard. The final quantification is based on the ratio of the native analyte to the labeled standard, which remains constant throughout the procedure, thus ensuring a highly accurate measurement.

To perform a SIDA for this compound, one would first need to synthesize an isotopically labeled analog, for example, [²H₃]-1-(methylthio)ethanethiol or [¹³C]-1-(methylthio)ethanethiol. This standard would then be used to quantify the native compound in a given matrix by GC-MS. While SIDA has been successfully developed for other volatile sulfur compounds, such as methanethiol (B179389) and ethanethiol (B150549) in durian, a specific SIDA method for the absolute quantification of this compound has not been reported in the reviewed scientific literature. researchgate.net The development of such a method would represent a significant advancement in the ability to accurately quantify this potent aroma compound in various foods and beverages.

Computational Chemistry and Theoretical Studies of 1 Methylthio Ethanethiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(Methylthio)ethanethiol, there is a lack of published data in the following key areas:

Electronic Structure Analysis and Bonding Characteristics

No dedicated studies on the electronic structure of this compound are available. Such an analysis would typically involve the calculation of electron density distribution, electrostatic potential maps, and the nature of the chemical bonds, particularly the carbon-sulfur bonds.

Conformational Analysis and Rotational Isomerism

The flexibility of the thioether and thiol groups suggests the possibility of multiple rotational isomers (conformers). However, no computational studies appear to have been conducted to determine the relative energies of these conformers or the energy barriers to rotation around the C-S and C-C bonds.

Molecular Orbital Theory and Frontier Orbital Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity. There are no available studies that detail the energies and distributions of these frontier orbitals for this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insights into the dynamic behavior of a compound and its interactions with its environment. There are no published MD simulation studies specifically focused on this compound. Such studies would be valuable for understanding its behavior in solution or its interactions with biological macromolecules.

Reaction Pathway Modeling and Mechanism Elucidation

Computational modeling is often used to elucidate the mechanisms of chemical reactions, including catalytic cycles and degradation pathways. To date, no theoretical studies have been published that model the reaction pathways of this compound. This includes its formation, oxidation, or other chemical transformations.

Prediction of Molecular Properties and Reactivity Parameters

While some basic physical properties are listed in chemical databases, there is a lack of computationally predicted molecular properties and reactivity parameters. These would include, but are not limited to, parameters such as hardness, softness, and electrophilicity index, which are derived from electronic structure calculations.

Thermochemical Property Prediction

Theoretical calculations are instrumental in determining the thermochemical properties of molecules, which are crucial for understanding their stability and reactivity. Methods such as Density Functional Theory (DFT) and high-level ab initio calculations are employed to predict properties like enthalpy of formation and bond dissociation energies.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a key measure of a molecule's stability. For this compound, computational methods like the Joback method, which is a group contribution method, can be used for estimation. These calculations provide valuable data, especially when experimental values are not available.

| Property | Predicted Value | Unit | Method |

|---|---|---|---|

| Enthalpy of Formation (gas, ΔfH°gas) | -30.18 | kJ/mol | Joback Method |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 34.45 | kJ/mol | Joback Method |

Bond Dissociation Energies (BDEs)

| Bond Type | Expected BDE Range (kcal/mol) | Influencing Factors |

|---|---|---|

| S-H | ~75-85 | Generally the weakest bond, making it a reactive site. Substituent effects can slightly alter this value. |

| C-S | ~70-80 | Strength is influenced by the nature of the carbon atom (primary, secondary, etc.) and adjacent functional groups. |

| C-C | ~85-95 | Typical value for a single bond between sp3 hybridized carbons. |

| C-H | ~95-105 | Strength depends on the carbon atom's substitution and hybridization. |

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for structure elucidation and for interpreting experimental data.

NMR Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide accurate predictions of chemical shifts hhu.de. For this compound, these calculations would predict the chemical shifts for the four distinct proton environments and three distinct carbon environments. The predicted spectrum would show the expected multiplicities (e.g., a doublet for the methyl group adjacent to the chiral center, a quartet for the methine proton) and their approximate chemical shifts. Such theoretical data is crucial for confirming the structure of newly synthesized compounds.

| Atom | Environment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity (¹H) |

|---|---|---|---|---|

| C1 | -CH₃ attached to CH | ~1.3-1.5 | ~20-25 | Doublet |

| C2 | -CH(SH)S- | ~3.0-3.5 | ~40-45 | Quartet |

| C3 | -S-CH₃ | ~2.0-2.2 | ~15-20 | Singlet |

| H | -SH | ~1.5-2.0 | N/A | Singlet/Doublet (depending on coupling) |

Infrared (IR) Spectroscopy

Theoretical vibrational frequency calculations can predict the IR spectrum of a molecule. These calculations determine the frequencies and intensities of the fundamental vibrational modes. For this compound, key predicted vibrational frequencies would include the S-H stretching band, C-S stretching bands, and various C-H stretching and bending modes. The S-H stretching vibration is typically observed as a weak band in the range of 2550-2600 cm⁻¹. The C-S stretching vibrations are usually found in the 600-800 cm⁻¹ region cdnsciencepub.comresearchgate.net. Comparing the computed spectrum with an experimental one can confirm the presence of these functional groups and validate the molecular structure. Combining experimental spectroscopy with quantum chemical calculations is a powerful approach for interpreting vibrational spectra of organosulfur compounds mdpi.com.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³) | 2850-3000 | Medium-Strong |

| S-H Stretch | 2550-2600 | Weak |

| C-H Bend | 1350-1470 | Medium |

| C-S Stretch | 600-800 | Weak-Medium |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Odor Relationship (QSOR) Studies for Related Sulfur Compounds

QSAR and QSOR are computational modeling techniques that aim to correlate the chemical structure of compounds with their biological activity or sensory properties, such as odor.

QSAR Studies

QSOR Studies

The odor of sulfur compounds, particularly thiols, is a well-known characteristic. QSOR models attempt to predict the odor threshold and quality based on molecular structure. Studies on homologous series of alkanethiols have shown that odor properties are strongly influenced by steric effects researchgate.net. For example, a minimum in odor thresholds is often observed for thiols with five to seven carbon atoms researchgate.net. Furthermore, the replacement of a thiol's SH group with an OH group, or S-methylation to form a thioether, significantly increases the odor threshold, indicating a decrease in odor potency researchgate.netmdpi.com. A 3D-QSAR model using Comparative Molecular Field Analysis (CoMFA) was successfully created to simulate the odor thresholds of alkanethiols, demonstrating the predictive power of these computational approaches researchgate.net. The structural features of this compound, including its carbon chain length, the presence of both a thiol and a thioether group, would be key inputs for such a model to predict its odor profile.

Applications and Future Research Directions

1-(Methylthio)ethanethiol as a Reference Standard in Analytical Chemistry and Chemical Synthesis

In analytical chemistry, the availability of pure, well-characterized compounds is crucial for the accurate identification and quantification of substances in complex mixtures. This compound, with its defined physicochemical properties, serves as an essential reference standard. Its availability from various chemical suppliers facilitates its use in developing and validating analytical methods, such as gas chromatography, for detecting volatile sulfur compounds (VSCs) in food, environmental, and industrial samples. guidechem.comechemi.comchemicalbook.com The characterization data, including its molecular weight and chemical formula, are fundamental for its role as a standard. guidechem.comechemi.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 31331-53-0 |

| Molecular Formula | C₃H₈S₂ |

| Molecular Weight | 108.23 g/mol |

| Boiling Point | 132.9 °C at 760 mmHg |

| Density | 1.016 g/cm³ |

| Flash Point | 34.44 °C (94.00 °F) |

Data sourced from various chemical databases. guidechem.comechemi.comthegoodscentscompany.comflavscents.com

Investigations in Flavor Chemistry and Food Science

Volatile sulfur compounds are renowned for their potent aromas and significant impact on the flavor of food, even at trace concentrations. acs.orgresearchgate.netimreblank.ch this compound is recognized as an important contributor in this field.

Contribution to Aroma Profiles of Natural Products and Processed Foods

This compound is a known flavoring agent with a characteristic "thiamin" odor description. thegoodscentscompany.comflavornet.org Its presence has been identified in dried squid and it is used as an additive in a wide array of food products to impart specific flavor notes. flavscents.comacs.org The sensory impact of VSCs like this compound is highly dependent on their concentration; they can provide desirable character at low levels but may become objectionable at higher concentrations. acs.org

Table 2: Use of this compound as a Flavoring Agent in Food Categories

| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |

|---|---|---|

| Dairy products | 0.20 | 1.00 |

| Fats and oils | 0.10 | 0.50 |

| Edible ices | 0.20 | 1.00 |

| Processed fruit | 0.20 | 1.00 |

| Confectionery | 0.20 | 1.00 |

| Bakery wares | 0.20 | 1.00 |

| Meat and meat products | 0.10 | 0.20 |

| Fish and fish products | 0.10 | 0.20 |

| Soups, sauces, spices | 0.10 | 0.50 |

| Non-alcoholic beverages | 0.10 | 0.30 |

Data adapted from The Good Scents Company. thegoodscentscompany.com

Formation and Stability of Sulfur Volatiles in Food Processing and Storage

The formation of volatile sulfur compounds in food is often a result of complex chemical reactions occurring during processing. Key pathways include the thermal degradation of sulfur-containing precursors such as the amino acids cysteine and methionine, and vitamins like thiamine. researchgate.net The Maillard reaction and Strecker degradation are particularly important thermal processes that generate a wide variety of VSCs. nih.gov For instance, methional, which has a cooked potato-like flavor, is formed from the Strecker degradation of methionine. nih.gov

The stability of these flavor compounds is a critical factor for the quality of processed foods. VSCs are often chemically labile and can be affected by the food matrix, the presence of light and oxygen, and storage conditions. acs.orgnih.gov They are prone to oxidation, rearrangement, or isomerization, which can alter the sensory profile of the final product. acs.org For example, ionizing radiation used for food preservation can induce the formation of VSCs like methanethiol (B179389) and dimethyl sulfide (B99878), leading to an "irradiation odor". iastate.edu Similarly, heat treatment can cause changes in the profile of sulfur compounds, as seen in the reduction of certain VSCs in vegetables after blanching or grilling. frontiersin.org

Potential as a Chemical Precursor or Intermediate in Organic Synthesis

The dual functionality of this compound makes it a versatile precursor for organic synthesis. The thiol group (-SH) is particularly reactive; it can be deprotonated to form a potent thiolate nucleophile, which readily participates in substitution reactions. wikipedia.org This reactivity allows for the construction of larger molecules containing thioether linkages.

Furthermore, both the thiol and thioether moieties can undergo oxidation. Thiols can be oxidized to form disulfides, a reaction of significant biological importance in protein structuring. wikipedia.org Stronger oxidizing agents can convert the thiol to a sulfonic acid. wikipedia.org The thioether group can be oxidized to form sulfoxides and subsequently sulfones, which are functional groups present in a variety of chemically and pharmaceutically important molecules. This controlled reactivity makes this compound a valuable intermediate for synthesizing a range of organosulfur compounds. google.com

Development of Novel Materials and Functional Systems Utilizing Thiol and Thioether Moieties

The unique chemical properties of thiol and thioether groups are being harnessed to create advanced materials with novel functionalities.

Coordination Polymers and MOFs: Thiol and thioether groups are effective ligands for metal ions, leading to the formation of coordination polymers (CPs) and metal-organic frameworks (MOFs). rsc.org These materials exhibit intriguing properties such as high hydrolytic stability, conductivity, and luminescence. rsc.orgrsc.org Thiol-functionalized CPs, for example, have shown exceptional performance in capturing heavy metal ions like mercury from wastewater due to the strong affinity of sulfur for soft metals. nih.gov

Chemosensors: The reactivity of the thiol group makes it an excellent target for chemosensors designed to detect biologically important molecules or environmental analytes. mdpi.comnih.govpdx.edu Thiophene-based chemosensors, which incorporate a sulfur atom in a heterocyclic ring, have been developed for the selective and sensitive detection of various metal ions. nih.gov The interaction between the analyte and the sulfur-containing moiety can induce a change in fluorescence or color, providing a detectable signal. nih.gov

Functional Polymers: Thiol-functionalized polymers, often synthesized via methods like ring-opening metathesis polymerization (ROMP), are being explored for applications such as heavy metal adsorption. acs.orgmdpi.com The high density of thiol groups on the polymer backbone provides numerous coordination sites for metal ions. mdpi.com The thiol-ene "click" reaction is another powerful tool for creating well-defined polymers, such as poly(ether-thioethers), which are being investigated for use as solid polymer electrolytes in batteries.

Advanced Methodologies for Studying Volatile Sulfur Compounds in Complex Systems

Analyzing VSCs is challenging due to their low concentrations, high volatility, and chemical reactivity. researchgate.nettandfonline.com To overcome these challenges, a suite of advanced analytical techniques has been developed.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for separating and identifying volatile compounds. To handle the low concentrations of VSCs, GC-MS is often coupled with a pre-concentration step. bohrium.com

Headspace Solid-Phase Microextraction (HS-SPME): HS-SPME is a solvent-free, sensitive, and widely used technique for extracting and concentrating VSCs from the headspace of a solid or liquid sample before GC-MS analysis. frontiersin.orgnih.gov The efficiency of extraction can be optimized by carefully selecting the fiber coating, extraction time, and temperature. nih.gov

Gas Chromatography-Olfactometry (GC-O): This method combines the separation power of GC with human sensory perception. As compounds elute from the GC column, they are sniffed by a trained panelist, allowing for the detection of odor-active compounds, even those present at concentrations too low to be detected by MS. imreblank.ch

Specialized Detectors: For ultra-trace sulfur analysis, highly sensitive and selective detectors are employed, such as the Sulfur Chemiluminescence Detector (SCD) or detectors based on Enhanced Plasma Discharge (Epd) technology, which can achieve detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. asdevices.com

Table 3: Advanced Methodologies for VSC Analysis

| Technique | Principle | Application |

|---|---|---|

| HS-SPME/GC-MS | Adsorptive extraction of volatiles onto a coated fiber, followed by thermal desorption for GC separation and MS identification. | Quantification and identification of VSCs in foods, beverages, and environmental samples. nih.gov |

| GC-Olfactometry (GC-O) | A human assessor sniffs the effluent from the GC column to identify odor-active compounds. | Screening for key aroma compounds and character-impact odorants in complex mixtures like food. imreblank.ch |

| GC with Sulfur-Specific Detectors (e.g., SCD, Epd) | GC separation followed by detection that is highly selective for sulfur-containing molecules. | Ultra-trace analysis of sulfur impurities in high-purity gases (e.g., fuel-grade hydrogen) and environmental air monitoring. asdevices.com |

| Derivatization Techniques | Chemical modification of thiols to improve their stability and detectability for analysis by chromatography. | Enhances the reliability of quantitative analysis of reactive thiols in complex matrices. |

Interdisciplinary Research Integrating Omics Technologies (e.g., metabolomics, aroma-omics, chemosensory genomics)

The comprehensive understanding of the role of this compound in biological systems and sensory perception necessitates an interdisciplinary approach, integrating various "omics" technologies. These high-throughput analytical strategies, including metabolomics, aroma-omics, and chemosensory genomics, provide a holistic view from the compound's presence and concentration to its contribution to aroma and its interaction with olfactory receptors.

Metabolomics Approaches to this compound

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. In the context of food science, metabolomics is a powerful tool for characterizing the chemical composition and understanding the biochemical changes that occur during processing and fermentation mdpi.comfrontiersin.org. Volatile sulfur compounds (VSCs), including this compound, are a class of metabolites that significantly influence the sensory characteristics of fermented foods and beverages nih.gov.

The analysis of volatile thiols like this compound within a metabolomics framework presents analytical challenges due to their low concentrations, high volatility, and reactivity mdpi.comsemanticscholar.org. Gas chromatography-mass spectrometry (GC-MS) is a primary analytical platform for the untargeted profiling of volatile and semi-volatile metabolites in food semanticscholar.org. For enhanced sensitivity and selectivity towards sulfur-containing compounds, specialized detectors such as the sulfur chemiluminescence detector (SCD) or pulsed flame photometric detector (PFPD) can be employed in conjunction with GC mdpi.com.

While comprehensive metabolomics studies specifically targeting this compound are limited, the compound is listed in food-related databases like FooDB, indicating its relevance in the food metabolome foodb.ca. Research on fermented soy products has shown that fermentation significantly alters the profile of VSCs, with doenjang, a Korean fermented soybean paste, showing a higher abundance of various sulfur-containing compounds compared to non-fermented soybeans frontiersin.orgsemanticscholar.org. A metabolomics study of sake identified 3-methylthio-1-propanol, a related sulfur compound, as part of the aroma profile, highlighting the importance of this class of compounds in fermented beverages shimadzu.com.

Table 1: Analytical Platforms in Metabolomics for Thiol Analysis

| Analytical Platform | Principle | Application for this compound | Advantages | Limitations |

|---|---|---|---|---|

| GC-MS | Separates volatile compounds based on their physicochemical properties, followed by mass-based detection and identification. | Primary technique for identifying and quantifying this compound in complex food matrices. | High separation efficiency, extensive spectral libraries for identification. | Requires derivatization for non-volatile compounds; potential for thermal degradation of labile compounds. |

| GC-SCD/PFPD | GC coupled with a sulfur-specific detector. | Highly selective detection of sulfur-containing metabolites like this compound. | Excellent sensitivity and selectivity for sulfur compounds. | Does not provide structural information for identification. |